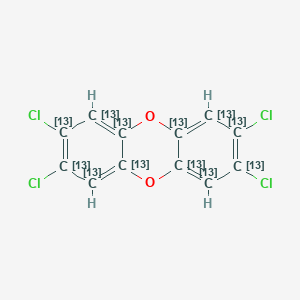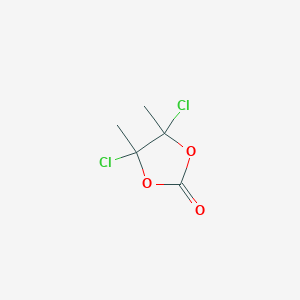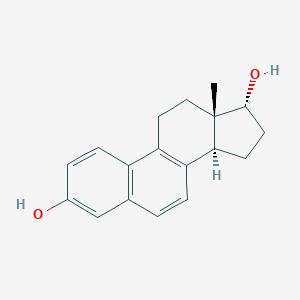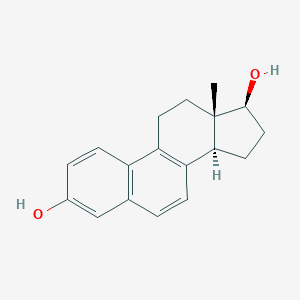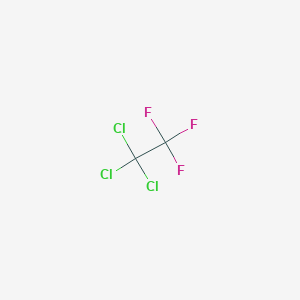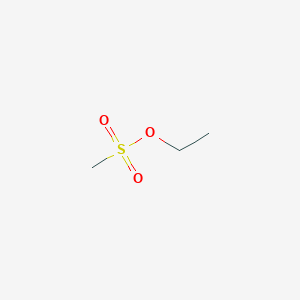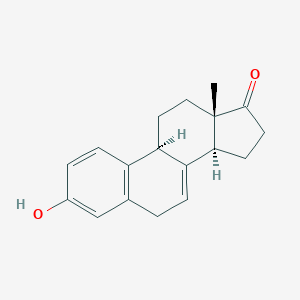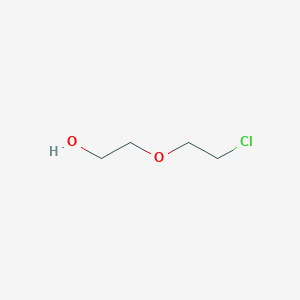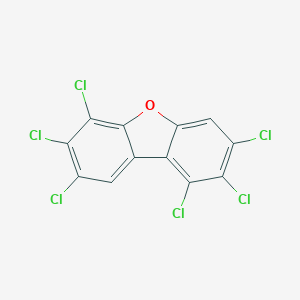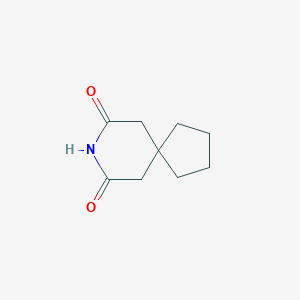
3,3-Tetramethyleneglutarimide
描述
3,3-Tetramethyleneglutarimide is an organic compound belonging to the class of azaspirodecane derivativesThis compound is characterized by a spirodecane moiety with a nitrogen atom, making it a unique structure in organic chemistry . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including anxiolytic drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Tetramethyleneglutarimide can be achieved through several methods:
Direct Reaction Method: This method involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at a temperature range of 150-200°C for 0.5-2 hours.
Acid Anhydride Method: Another method involves the reaction of 3,3-tetramethyleneglutaric acid with acetic anhydride, followed by treatment with ammonium acetate.
Industrial Production Methods
The direct reaction method is particularly suitable for industrial production due to its cost-effectiveness and simplicity. The use of readily available raw materials and the straightforward reaction conditions make it an attractive option for large-scale synthesis .
化学反应分析
3,3-Tetramethyleneglutarimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
科学研究应用
3,3-Tetramethyleneglutarimide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,3-Tetramethyleneglutarimide, particularly in its role as an intermediate in buspirone hydrochloride, involves its interaction with serotonin (5-HT1A) receptors. Buspirone hydrochloride acts as a partial agonist at these receptors, modulating the levels of serotonin in the brain and thereby exerting its anxiolytic effects . Additionally, it has moderate affinity for dopamine D2 receptors, which may contribute to its therapeutic effects .
相似化合物的比较
3,3-Tetramethyleneglutarimide can be compared with other similar compounds, such as:
Buspirone: A derivative of this compound, buspirone is used as an anxiolytic agent.
Zopiclone: Another compound with a spiro structure, zopiclone is used as a hypnotic agent.
Eszopiclone: A stereoisomer of zopiclone, eszopiclone is also used as a hypnotic agent.
The uniqueness of this compound lies in its versatile applications and its role as a key intermediate in the synthesis of various pharmaceuticals.
属性
IUPAC Name |
8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHJMQKDCXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057616 | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-89-4 | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Tetramethyleneglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-TETRAMETHYLENEGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ9W0K7W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 8-Azaspiro[4.5]decane-7,9-dione exhibits its primary pharmacological activity through interactions with α1-adrenoceptors and 5-HT1A receptors.
ANone:
ANone: The provided research primarily focuses on the pharmacological aspects of 8-Azaspiro[4.5]decane-7,9-dione and does not delve into detailed material compatibility or stability studies outside biological contexts. Further research is needed to determine its performance and applications under various conditions.
ANone: The provided research excerpts do not describe any catalytic properties or applications for 8-Azaspiro[4.5]decane-7,9-dione. Its primary focus lies in its pharmacological activity as an α1-adrenoceptor antagonist and 5-HT1A receptor partial agonist.
ANone: While not explicitly detailed in the excerpts, computational methods are frequently used to study molecules like 8-Azaspiro[4.5]decane-7,9-dione. Researchers likely employed techniques like:
- Molecular Docking: Simulating the interaction of the compound with its target receptors (α1-adrenoceptors and 5-HT1A receptors) to understand binding modes and affinities. []
- Quantitative Structure-Activity Relationship (QSAR): Building models that correlate the compound's structure with its biological activity, which can guide the design of new analogs with improved properties. []
ANone: The SAR of 8-Azaspiro[4.5]decane-7,9-dione and its analogs reveals key structural features contributing to its activity:
- Azaspiro[4.5]decane-7,9-dione Core: This structural motif is crucial for activity at both α1-adrenoceptors and 5-HT1A receptors. [, , ]
- Substituents at the 8-Position: Modifications at this position significantly impact receptor selectivity and potency. For instance, a 4-(2-pyrimidinyl)-1-piperazinylbutyl substituent, as seen in buspirone, confers potent 5-HT1A activity. [, ] In contrast, variations in this substituent, such as replacing the pyrimidinyl group with a tetrahydroisoquinoline, can modulate affinity for 5-HT1A receptors while maintaining the anxiolytic-like and antidepressant-like effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


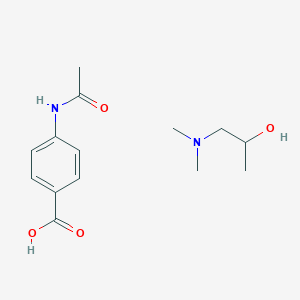
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
